N-[1-(1-adamantyl)butyl]acetamide N-[1-(1-adamantyl)butyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9827383
InChI: InChI=1S/C16H27NO/c1-3-4-15(17-11(2)18)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-15H,3-10H2,1-2H3,(H,17,18)
SMILES: CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C
Molecular Formula: C16H27NO
Molecular Weight: 249.39 g/mol

N-[1-(1-adamantyl)butyl]acetamide

CAS No.:

Cat. No.: VC9827383

Molecular Formula: C16H27NO

Molecular Weight: 249.39 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1-adamantyl)butyl]acetamide -

Specification

Molecular Formula C16H27NO
Molecular Weight 249.39 g/mol
IUPAC Name N-[1-(1-adamantyl)butyl]acetamide
Standard InChI InChI=1S/C16H27NO/c1-3-4-15(17-11(2)18)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-15H,3-10H2,1-2H3,(H,17,18)
Standard InChI Key ODTPGAMXYJKIMX-UHFFFAOYSA-N
SMILES CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C
Canonical SMILES CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-[1-(1-Adamantyl)butyl]acetamide (C₁₆H₂₇NO) features a 1-adamantyl group linked via a butyl chain to an acetamide moiety. The adamantane cage, a diamondoid hydrocarbon, confers exceptional thermal stability and lipophilicity, while the butyl spacer enhances conformational flexibility. The acetamide group introduces hydrogen-bonding capabilities, critical for target binding .

Table 1: Computed Molecular Properties

PropertyValueReference Method
Molecular Weight261.39 g/molPubChem 2.2
XLogP3-AA3.2XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bonds6Cactvs 3.4.8.18

These properties suggest moderate lipophilicity and membrane permeability, aligning with adamantane derivatives’ known blood-brain barrier penetration .

Crystallographic and Spectroscopic Data

While no crystal structure exists for N-[1-(1-adamantyl)butyl]acetamide, related adamantylcarboxamides exhibit orthorhombic packing with intermolecular hydrogen bonds stabilizing the lattice . For example, N′-(adamantan-2-ylidene)pyridine-3-carbohydrazide forms hydrogen bonds between carbonyl oxygen (O1) and amine hydrogens (N–H), with bond lengths of 2.35–2.51 Å . Such interactions likely persist in N-[1-(1-adamantyl)butyl]acetamide, influencing its solubility and solid-state stability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[1-(1-adamantyl)butyl]acetamide can be inferred from methods used for analogous compounds. A plausible route involves:

  • Adamantane Functionalization: 1-Adamantylamine undergoes alkylation with 1-bromobutane to yield 1-(1-adamantyl)butylamine.

  • Acetylation: The amine is treated with acetyl chloride or acetic anhydride to form the acetamide .

This two-step process mirrors the synthesis of N-(1-adamantyl)carbothioamides, where adamantyl isothiocyanate reacts with secondary amines . Optimizing reaction conditions (e.g., solvent, temperature) is critical to minimizing side products like thiosemicarbazides .

Table 2: Representative Reaction Yields for Analogous Compounds

Starting MaterialProductYield (%)Conditions
1-Adamantyl isothiocyanateN-(1-adamantyl)carbothioamide72–85Ethanol, reflux
1-AdamantylamineN-(1-adamantyl)acetamide68*Acetic anhydride, 0°C

*Hypothesized yield based on similar acetylation reactions.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Structure-Activity Relationships: Systematically vary the alkyl chain length and acyl groups to optimize antimicrobial potency.

  • Target Identification: Use computational docking studies to identify putative protein targets, such as bacterial penicillin-binding proteins or glucose transporters.

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